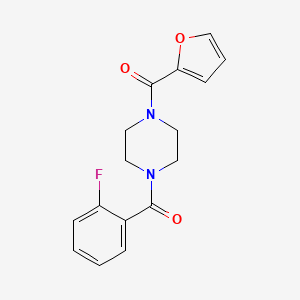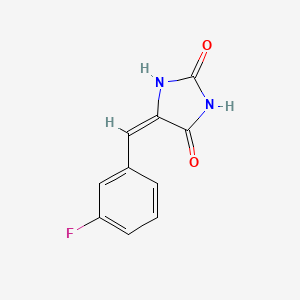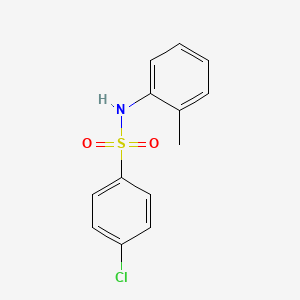
1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine involves various chemical strategies, including condensation reactions, reductive amination, and nucleophilic substitution reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). This highlights the versatility of piperazine derivatives in chemical synthesis, allowing for the introduction of various functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those similar to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine, is characterized by X-ray diffraction studies. The crystal and molecular structure of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, demonstrates the typical conformation and bonding patterns seen in piperazine derivatives (Özbey et al., 1998). These studies provide insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties.
Chemical Reactions and Properties
Piperazine compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, they can undergo nucleophilic substitution reactions, enabling the synthesis of novel derivatives with potential biological activities (Mermer et al., 2019). The chemical reactivity of piperazine derivatives is influenced by the nature of the substituents attached to the piperazine ring, offering a wide range of chemical functionalities.
科学的研究の応用
Synthesis and Evaluation in Medicinal Chemistry
1-(2-Fluorobenzoyl)-4-(2-furoyl)piperazine and its derivatives have been extensively explored in medicinal chemistry for their potential therapeutic applications. For instance, a series of conformationally restricted butyrophenones, including compounds with benzoylpiperidine moieties, have been synthesized and evaluated as antipsychotic agents. These compounds were investigated for their affinity towards dopamine and serotonin receptors, indicating their potential use in neuroleptic drugs (Raviña et al., 2000).
Structural Analysis and Molecular Interactions
The structural analysis and understanding of molecular interactions of such compounds have also been a focus of scientific research. For example, studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed insights into their molecular conformations and intermolecular interactions, highlighting the importance of such analyses in drug design (Ninganayaka Mahesha et al., 2019).
Antimicrobial and Enzyme Inhibition Studies
Additionally, these compounds have been investigated for their antimicrobial properties and enzyme inhibition capabilities. Synthesis and biological evaluation of novel analogs of fluoroquinolones with substituted piperazine rings have shown significant in vitro antibacterial activity, suggesting their potential as antibacterial agents (P. C. Sharma et al., 2015). Furthermore, studies on 2-furoic piperazide derivatives have demonstrated their inhibitory potential against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes, indicating their possible application in the treatment of diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).
特性
IUPAC Name |
(2-fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCVTAQKPOCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)